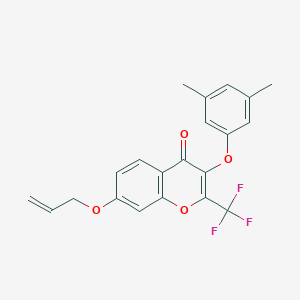
3-(3,5-dimethylphenoxy)-7-(prop-2-en-1-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethylphenoxy)-7-(prop-2-en-1-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenoxy)-7-(prop-2-en-1-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the allyloxy group: This step involves the reaction of the chromen-4-one intermediate with an allylating agent, such as allyl bromide, in the presence of a base like potassium carbonate.
Attachment of the 3,5-dimethylphenoxy group: This can be done through a nucleophilic aromatic substitution reaction, where the chromen-4-one intermediate reacts with 3,5-dimethylphenol in the presence of a suitable base.
Introduction of the trifluoromethyl group: This step typically involves the use of a trifluoromethylating agent, such as trifluoromethyl iodide, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylphenoxy)-7-(prop-2-en-1-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the allyloxy and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
3-(3,5-dimethylphenoxy)-7-(prop-2-en-1-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenoxy)-7-(prop-2-en-1-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing their activity.
Modulating signaling pathways: Interacting with receptors or other proteins involved in cellular signaling.
Inducing apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 7-(methoxy)-3-(3,5-dimethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- 7-(ethoxy)-3-(3,5-dimethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- 7-(propoxy)-3-(3,5-dimethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
Uniqueness
3-(3,5-dimethylphenoxy)-7-(prop-2-en-1-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of the allyloxy group, which can impart distinct chemical and biological properties compared to its analogs with different alkoxy groups. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C21H17F3O4 |
|---|---|
Molecular Weight |
390.4g/mol |
IUPAC Name |
3-(3,5-dimethylphenoxy)-7-prop-2-enoxy-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C21H17F3O4/c1-4-7-26-14-5-6-16-17(11-14)28-20(21(22,23)24)19(18(16)25)27-15-9-12(2)8-13(3)10-15/h4-6,8-11H,1,7H2,2-3H3 |
InChI Key |
FMXLWKDLHJZXEN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC=C)C(F)(F)F)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC=C)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


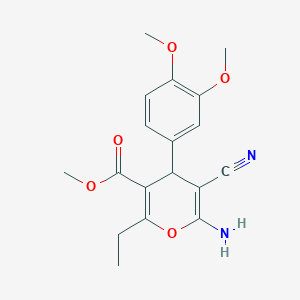
![3-{[4-chloro-1-(2,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B380748.png)
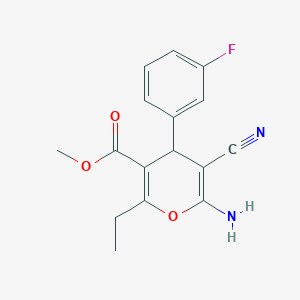
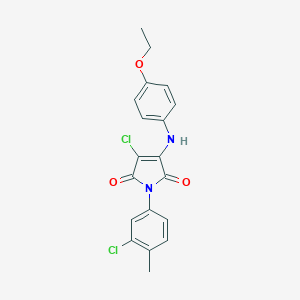
![ethyl 4-[(3-ethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)amino]benzoate](/img/structure/B380751.png)
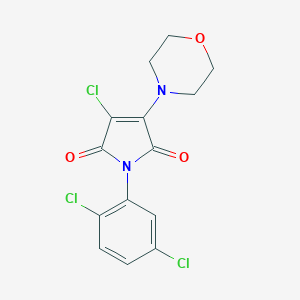
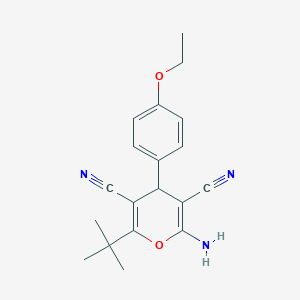
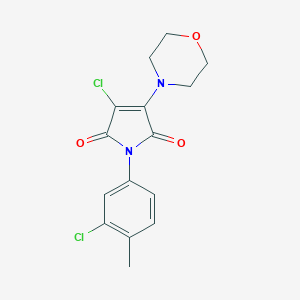
![Ethyl 4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B380758.png)
![Ethyl 4-[(2-ethylphenyl)amino]quinoline-3-carboxylate](/img/structure/B380759.png)
![Ethyl 4-[(4-chlorophenyl)amino]quinoline-3-carboxylate](/img/structure/B380761.png)
![8-[[Butyl(methyl)amino]methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B380762.png)
![Ethyl 4-(3-acetylanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B380764.png)
![Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B380765.png)
